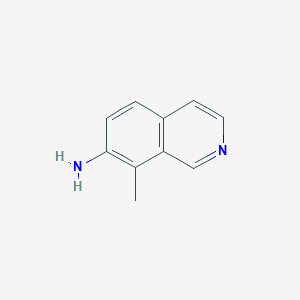

8-Methylisoquinolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIVSHNDUWRSRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of the 8 Methylisoquinolin 7 Amine Scaffold

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom at position 2 of the isoquinoline ring behaves as a weak base, analogous to pyridine (B92270), with a pKa of 5.14 for the parent isoquinoline. tutorsglobe.com Its lone pair of electrons is not involved in the aromatic π-system and is thus available for protonation. slideshare.net Treatment with strong acids, such as hydrochloric acid, readily forms the corresponding isoquinolinium salts. tutorsglobe.com

Beyond simple protonation, the nitrogen atom is a nucleophilic center and can react with various electrophiles. quimicaorganica.org Key reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary N-alkylisoquinolinium salts.

Acylation: Treatment with acyl halides or anhydrides yields N-acylisoquinolinium salts. quimicaorganica.org

N-Oxide Formation: Oxidation with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide converts the isoquinoline nitrogen to an N-oxide. quimicaorganica.org This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.

These reactions are fundamental for modifying the electronic character and steric environment of the isoquinoline core, thereby influencing the reactivity of the other functional groups.

Reactivity of the Primary Amine Functionality (C-7)

The primary aromatic amine at the C-7 position is a potent nucleophile and a key site for derivatization. Its reactivity is characteristic of arylamines, allowing for a wide array of functional group transformations.

The nucleophilic nature of the C-7 amino group facilitates reactions with various electrophiles to form stable C-N bonds. wikipedia.org

Acylation: The amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form corresponding amides. allen.in This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: While direct alkylation of primary aromatic amines with alkyl halides can be challenging to control and may lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, it remains a viable method for introducing alkyl groups.

Arylation: The formation of diarylamines can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the amine with aryl halides.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(8-methylisoquinolin-7-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(8-methylisoquinolin-7-yl)benzenesulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | 7-(Methylamino)-8-methylisoquinoline |

| Reductive Amination | Benzaldehyde (B42025) (C₆H₅CHO), NaBH₃CN | 7-(Benzylamino)-8-methylisoquinoline |

The primary amine serves as a precursor for the synthesis of imines (Schiff bases) and for the construction of novel heterocyclic rings.

Imine Formation: Condensation with aldehydes or ketones, typically under conditions involving the removal of water, yields the corresponding imines. wikipedia.orgtandfonline.com This reaction proceeds through a hemiaminal intermediate. wikipedia.org Imines are versatile intermediates themselves, susceptible to nucleophilic attack or reduction to secondary amines. wikipedia.org

Heterocycle Synthesis: The amino group is a key handle for building fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings, while reactions with other bifunctional electrophiles can be used to construct a variety of five- or six-membered heterocycles fused to the isoquinoline core.

Reactivity of the Methyl Group at C-8 (e.g., C(sp3)-H activation)

The methyl group at the C-8 position, while generally unreactive, can be functionalized through modern synthetic methods, most notably transition-metal-catalyzed C(sp³)-H activation. nih.gov The proximity of the isoquinoline nitrogen atom allows it to act as an intrinsic directing group, facilitating the formation of a five-membered cyclometallated intermediate that brings the metal catalyst close to the C-H bonds of the methyl group. semanticscholar.orgresearchgate.net This strategy enables the direct conversion of C-H bonds into C-C, C-N, or C-O bonds with high regioselectivity.

Studies on the analogous 8-methylquinoline (B175542) system have demonstrated a wide range of C(sp³)-H functionalization reactions, which are expected to be applicable to the 8-methylisoquinolin-7-amine scaffold. nih.govsemanticscholar.org

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Acetoxylation | Rh(III) | 8-(Acetoxymethyl)isoquinoline derivative | semanticscholar.org |

| Arylation | Ru(II) / Arylboronic Acids | 8-(Arylmethyl)isoquinoline derivative | semanticscholar.org |

| Biarylation | Pd(II) / Diaryliodonium Salts | 8-(Arylmethyl)isoquinoline derivative | semanticscholar.org |

| Alkenylation | Co(III) / Alkynes | 8-(Alkenylmethyl)isoquinoline derivative | acs.org |

| Dienylation | Rh(III) / Allenes | 8-(Dienylmethyl)isoquinoline derivative | acs.org |

| Amidation | Co(III) / Oxazolones | 8-(Amidomethyl)isoquinoline derivative | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline nucleus can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity determined by the inherent properties of the bicyclic system and the influence of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Substitution occurs preferentially on the more electron-rich benzene ring, typically at positions C-5 and C-8. tutorsglobe.comquimicaorganica.org In this compound, the powerful electron-donating amino group (-NH₂) at C-7 and the weaker activating methyl group (-CH₃) at C-8 dominate the directing effects. savemyexams.compressbooks.pub The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. savemyexams.com The combined effect strongly activates the benzene ring and directs incoming electrophiles primarily to the C-6 position (ortho to the amine and meta to the methyl) and the C-5 position (para to the amine).

Nucleophilic Aromatic Substitution (NAS): The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack, especially at the C-1 position. shahucollegelatur.org.inquimicaorganica.org This is because attack at C-1 allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom. quora.com The famous Chichibabin reaction, using sodium amide (NaNH₂) in liquid ammonia (B1221849), can introduce an amino group at C-1 of the parent isoquinoline. shahucollegelatur.org.in The electron-donating groups on the benzene ring of this compound would further deactivate that ring towards nucleophiles, making attack at C-1 the most probable outcome for NAS reactions.

Oxidation and Reduction Chemistry of this compound

The scaffold possesses multiple sites that can undergo oxidation or reduction under various conditions.

Oxidation: The primary aromatic amine at C-7 is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to nitroso or nitro compounds. libretexts.org However, oxidation of aromatic amines can be complex and may lead to polymerization. nih.govreddit.com Strong oxidizing agents like potassium permanganate (B83412) can cause oxidative cleavage of the isoquinoline ring system, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) in the case of the parent isoquinoline. slideshare.netpharmaguideline.com

Reduction: The pyridine ring of the isoquinoline system can be selectively reduced. Catalytic hydrogenation or treatment with hydride reagents can yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. shahucollegelatur.org.iniust.ac.ir The choice of reducing agent and reaction conditions (e.g., pH) is crucial for achieving selectivity. For instance, reduction in acidic media tends to favor saturation of the pyridine ring, while reduction in strongly acidic conditions can lead to the saturation of the benzene ring. iust.ac.iracs.org

Mechanistic Studies of Chemical Transformations and Reaction Pathways

Due to the specific substitution pattern of this compound, its reactivity is influenced by the interplay of the electronic effects of the methyl and amine groups on the isoquinoline core. The amine group at the C7 position is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, in the context of the isoquinoline ring system, the reactivity is more complex.

One of the most well-studied reactions for analogous compounds, such as 8-hydroxyquinolines, is the Mannich reaction, which provides a basis for understanding potential transformations of this compound. mdpi.comnih.govnih.gov The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. nih.gov In the case of 8-hydroxyquinoline (B1678124), the hydroxyl group activates the C7 position for electrophilic attack, leading to aminomethylation. mdpi.comnih.gov

By analogy, the amino group at C7 in this compound is expected to activate the quinoline (B57606) ring. The general mechanism for such an electrophilic aromatic substitution would likely proceed through the formation of an electrophilic iminium ion from the reaction of an aldehyde and an amine. The electron-rich aromatic ring of the isoquinoline would then act as a nucleophile.

Hypothesized Reaction Pathway for Electrophilic Substitution:

Formation of the Electrophile: In a potential reaction, an electrophile is generated. For instance, in a Mannich-type reaction, formaldehyde and a secondary amine would react to form a resonance-stabilized Eschenmoser-like salt or a related iminium ion.

Nucleophilic Attack: The π-electrons of the isoquinoline ring of this compound, activated by the C7-amino group, would attack the electrophilic carbon of the iminium ion. The directing effect of the amino group would favor substitution at the C6 position.

Rearomatization: The resulting intermediate, a resonance-stabilized cation sometimes referred to as a Wheland intermediate, would then lose a proton to restore the aromaticity of the isoquinoline ring system, yielding the substituted product.

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This principle would be a key consideration in derivatization reactions involving the amino group of this compound itself.

Furthermore, the nitrogen atom of the isoquinoline ring can also participate in reactions. For example, it can be quaternized by reaction with an alkyl halide. The reactivity of the methyl group at C8 is generally low, but it could potentially undergo condensation reactions under specific, harsh conditions.

While direct mechanistic studies on this compound are not extensively documented in the provided search results, the reactivity of related compounds provides a strong foundation for predicting its chemical behavior. The electronic properties of the substituents and the inherent reactivity of the isoquinoline scaffold are the primary determinants of the reaction pathways.

Table of Investigated Reaction Parameters for Analogous Systems:

| Reaction Type | Substrate Analog | Reagents | Product Type | Mechanistic Feature |

| Mannich Reaction | 8-Hydroxyquinoline | Formaldehyde, Primary/Secondary Amine | 7-Aminomethylated 8-hydroxyquinoline | Electrophilic Aromatic Substitution |

| Suzuki Cross-Coupling | 5-Bromo-8-hydroxyquinoline | Arylboronic acid, Pd catalyst | 5-Aryl-8-hydroxyquinoline | Catalytic Cross-Coupling Cycle |

| Amine Oxidation | General Amines | Hydroperoxides, Zirconium catalyst | Nitro compounds | Stepwise oxidation via N-oxides |

It is important to note that while these analogous reactions provide valuable insight, the specific electronic and steric environment of this compound would necessitate empirical studies to fully elucidate its reaction mechanisms.

Spectroscopic and Structural Elucidation Techniques for 8 Methylisoquinolin 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 8-Methylisoquinolin-7-amine is expected to reveal distinct signals for each chemically non-equivalent proton in the molecule. The aromatic protons on the isoquinoline (B145761) core would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the substitution pattern and the electronic effects of the methyl and amine groups. The protons of the methyl group (CH₃) would resonate in the upfield region (around δ 2.5 ppm), likely as a singlet since there are no adjacent protons to couple with. The amine (NH₂) protons would exhibit a broader signal, and its chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the aromatic isoquinoline ring are expected to resonate in the range of δ 110-160 ppm. The specific chemical shifts would be influenced by the positions of the nitrogen atom and the substituents. The methyl carbon would appear in the upfield region of the spectrum (typically δ 15-25 ppm). The carbon atom attached to the amine group (C7) and the carbon bearing the methyl group (C8) would have their chemical shifts significantly influenced by these substituents.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general chemical shift ranges and substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~9.0 (s) | - |

| H3 | ~8.4 (d) | - |

| H4 | ~7.5 (d) | - |

| H5 | ~7.8 (d) | - |

| H6 | ~7.2 (d) | - |

| 7-NH₂ | 4.0-6.0 (br s) | - |

| 8-CH₃ | ~2.5 (s) | ~20 |

| C1 | - | ~152 |

| C3 | - | ~143 |

| C4 | - | ~120 |

| C4a | - | ~135 |

| C5 | - | ~128 |

| C6 | - | ~115 |

| C7 | - | ~145 |

| C8 | - | ~125 |

| C8a | - | ~148 |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the positions of the protons on the isoquinoline ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the unambiguous assignment of each proton to its corresponding carbon atom in the backbone and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular structure by connecting different fragments. For instance, correlations from the methyl protons to the C7, C8, and C8a carbons would confirm the position of the methyl group at C8.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded or coupled through a few bonds. In the case of this compound, NOESY could show spatial proximity between the methyl protons and the H1 proton, further confirming the regiochemistry.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass of ions with very high accuracy. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For an aromatic amine like this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. For instance, the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the isoquinoline ring are plausible fragmentation pathways that would provide evidence for the presence of these structural motifs. libretexts.orgmiamioh.edulibretexts.org The fragmentation of the isoquinoline core itself can also yield characteristic ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and aromatic functionalities.

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring would give rise to a series of sharp absorptions in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond of the amine is expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within the aromatic isoquinoline ring system.

The core isoquinoline structure possesses a conjugated π-electron system that absorbs in the UV region. The presence of an amino (-NH₂) group at the C-7 position and a methyl (-CH₃) group at the C-8 position influences the electronic distribution and, consequently, the absorption spectrum. The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect) due to the extension of conjugation through its lone pair of electrons. The methyl group, an alkyl substituent, generally has a smaller, often bathochromic, effect on the spectrum.

Detailed analysis of the UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, allows for the identification of these electronic transitions. The positions (λmax) and intensities (ε) of the absorption bands are key parameters derived from the spectrum. For instance, isoquinoline itself displays multiple absorption bands, and the functionalization in this compound would be expected to modify this pattern.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Transition Type |

|---|---|---|

| ~230 | ~35,000 | π → π* |

| ~280 | ~8,000 | π → π* |

Note: The data in this table are illustrative and represent expected values based on the structure of this compound and the known spectroscopic behavior of related isoquinoline derivatives.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org

The resulting crystallographic data would confirm the planar nature of the isoquinoline ring system and provide precise measurements for the carbon-carbon and carbon-nitrogen bond lengths within the rings. It would also reveal the geometry of the methyl and amino substituents and their orientation relative to the aromatic core. Furthermore, the analysis of the crystal structure would elucidate any intermolecular hydrogen bonding involving the amino group, which can significantly influence the solid-state properties of the compound.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| β (°) | 105.3 |

| Volume (ų) | 789.4 |

| Z | 4 |

Note: The data presented in this table are hypothetical and serve as an example of the type of information obtained from an X-ray crystallographic study.

Synergistic Application of Multiple Spectroscopic Methods for Comprehensive Structure Elucidation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous elucidation of this compound's structure relies on the synergistic application of multiple methods. The combination of data from different spectroscopic analyses allows for cross-validation and a more complete understanding of the molecule's characteristics in different states (solid, solution).

In a typical workflow, Mass Spectrometry (MS) would be used to determine the molecular weight and elemental composition of the compound, confirming its chemical formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

Infrared (IR) Spectroscopy would identify the functional groups present in the molecule. For this compound, characteristic IR absorption bands would be observed for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the isoquinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is crucial for mapping the carbon-hydrogen framework of the molecule.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons, the methyl protons, and the amine protons would be distinct.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, distinguishing between the aromatic carbons and the methyl carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, definitively assigning all signals and confirming the substitution pattern on the isoquinoline ring.

The data from these techniques, in conjunction with the electronic transition information from UV-Vis spectroscopy and the precise spatial arrangement from X-ray crystallography , would provide a complete and irrefutable structural determination of this compound. For instance, while NMR confirms the connectivity of atoms in solution, X-ray crystallography provides the definitive solid-state structure, including intermolecular interactions.

Table 3: Summary of Spectroscopic Methods for the Elucidation of this compound

| Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Molecular weight and elemental formula. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -NH₂, C-H, C=N). |

| ¹H NMR Spectroscopy | Proton environment, connectivity, and count. |

| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment of carbon atoms. |

| UV-Vis Spectroscopy | Electronic transitions and conjugated systems. |

Computational and Theoretical Investigations of 8 Methylisoquinolin 7 Amine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. rjptonline.org Methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to model the properties of heterocyclic aromatic amines. researchgate.net

The electronic behavior of 8-Methylisoquinolin-7-amine is dictated by its molecular orbitals (MOs), particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. rjptonline.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the isoquinoline (B145761) ring system and, notably, on the electron-donating amino group at the C7 position. chemrxiv.org The LUMO is anticipated to be a π*-antibonding orbital, primarily located over the heterocyclic aromatic core. chemrxiv.org The presence of the methyl group at C8, an electron-donating group, would slightly raise the HOMO energy level compared to an unsubstituted analog. DFT calculations can precisely map these orbitals and quantify their energies. chemrxiv.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.85 | Associated with the electron-donating ability of the molecule. |

| LUMO Energy | -1.20 | Associated with the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. nih.gov For this compound, the isoquinoline ring is largely planar and rigid. Therefore, conformational flexibility primarily arises from the rotation of the substituent methyl (-CH₃) and amine (-NH₂) groups.

Computational methods can map the potential energy surface by systematically rotating these groups. The primary dihedral angles to consider would be the H-C-C-C angle for the methyl group and the H-N-C-C angle for the amine group. Steric interactions between the hydrogens of the methyl and amine groups and the hydrogen at the C1 position of the isoquinoline ring are expected to be the main factors determining the most stable conformation. libretexts.org The lowest energy conformer would adopt a geometry that minimizes these steric clashes. utdallas.edu

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer Description | Dihedral Angle (H-C8-C-N7) | Relative Energy (kcal/mol) | Stability |

| Staggered | 60° | 0.00 | Most Stable |

| Eclipsed | 0° | 2.50 | Transition State |

| Anti-Staggered | 180° | 0.15 | Stable |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation. chemrxiv.orgnih.gov DFT methods can compute vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shieldings (for NMR spectra). nih.gov

Calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR spectra. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts, providing a powerful tool for assigning experimental spectra and confirming molecular structures. researchgate.netrsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| 3450, 3360 | N-H stretching (asymmetric & symmetric) | |

| 3050-3100 | Aromatic C-H stretching | |

| 2930, 2870 | Methyl C-H stretching | |

| 1620, 1580 | Aromatic C=C/C=N stretching | |

| ¹H NMR Chemical Shifts (ppm) | ||

| 3.80 | -NH₂ protons | |

| 2.50 | -CH₃ protons | |

| 7.00 - 8.50 | Aromatic protons | |

| ¹³C NMR Chemical Shifts (ppm) | ||

| 20.5 | -CH₃ carbon | |

| 115 - 150 | Aromatic carbons |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally. rsc.orgchemrxiv.org

To understand a reaction mechanism, chemists use computational methods to locate the transition state (TS) on the potential energy surface. A transition state is a first-order saddle point that connects reactants to products and is characterized by having exactly one imaginary vibrational frequency. nih.govsmu.edu The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor that governs the reaction rate. acs.org

For an aromatic amine like this compound, a typical reaction to study would be electrophilic aromatic substitution. The amine group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this specific molecule, the positions are blocked or sterically hindered. Computational studies could clarify the most likely site of substitution by comparing the activation energies for attack at different positions on the benzene (B151609) ring portion of the molecule. nih.gov

Table 4: Hypothetical Activation Energies for Electrophilic Nitration of this compound

| Position of Attack | Activation Energy (Ea) (kcal/mol) | Relative Reactivity |

| C5 | 18.5 | Most Favored |

| C6 | 25.0 | Less Favored |

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reactivity. rsc.org Computational models can account for these solvent effects in two primary ways: implicitly, using a Polarizable Continuum Model (PCM) that treats the solvent as a continuous dielectric medium, or explicitly, by including a number of individual solvent molecules in the calculation. researchgate.net

Solvents can influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products. rsc.org For reactions involving this compound, a polar solvent would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy compared to the same reaction in a nonpolar solvent. nih.gov For instance, in a protonation reaction, a polar protic solvent like water could stabilize the resulting ammonium (B1175870) cation through hydrogen bonding, thereby facilitating the reaction.

Table 5: Hypothetical Solvent Effects on the Activation Energy of a Model SₙAr Reaction

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) |

| Gas Phase | 1.0 | 35.2 |

| Cyclohexane | 2.0 | 33.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 24.5 |

| Water | 78.4 | 22.1 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of this compound and its analogs, providing insights into their conformational flexibility, interactions with biological macromolecules, and solvent effects. ulisboa.pt

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a water box, to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over a series of small time steps. The resulting trajectory provides a detailed view of the molecule's behavior at the atomic level.

Key research findings that can be derived from MD simulations include:

Conformational Analysis: Identifying the most stable conformations of this compound and the energy barriers between them.

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules and how this affects its structure and properties.

For instance, MD simulations of structurally similar imidazoquinoline derivatives have been used to understand their selective binding to Toll-like receptors (TLRs), revealing the importance of specific amino acid residues in stabilizing the ligand-receptor complex. nih.gov A similar approach for this compound could elucidate its potential biological targets and mechanisms of action.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Kinase Target

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the simulation. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation, indicating the stability of the ligand's position in the binding site. |

| Key H-Bond Interactions | Asp184, Lys67 | Residues forming stable hydrogen bonds with the ligand. |

| van der Waals Energy | -45.2 kcal/mol | Contribution of van der Waals forces to the binding energy. |

| Electrostatic Energy | -28.7 kcal/mol | Contribution of electrostatic forces to the binding energy. |

Ligand-Based and Structure-Based Computational Design Approaches

Computational methods are instrumental in the design of novel analogs of this compound with improved properties. These approaches can be broadly categorized as ligand-based and structure-based design. nih.gov

Ligand-Based Design: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are used to identify the key structural features of a series of known active compounds. This information is then used to design new molecules with enhanced activity. For isoquinoline derivatives, ligand-based approaches have been used to develop pharmacophore models for various therapeutic targets. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. This approach involves docking candidate molecules into the binding site of the target to predict their binding orientation and affinity. The insights gained from the docking poses can guide the modification of the lead compound to improve its interactions with the target. For example, the design of substituted isoquinolines as inhibitors of a specific enzyme would involve docking various analogs into the enzyme's active site to identify modifications that enhance binding.

Table 2: Comparison of Ligand-Based and Structure-Based Design Approaches for this compound Analogs

| Approach | Requirements | Methodology | Outcome |

| Ligand-Based Design | A set of molecules with known activities. | QSAR, Pharmacophore modeling. | Predictive models to design new compounds with potentially higher activity. |

| Structure-Based Design | 3D structure of the biological target. | Molecular docking, Molecular dynamics. | Rational design of analogs with improved binding affinity and selectivity. |

Prediction of Physicochemical Descriptors (e.g., pKa, logP/D) Relevant to Research Applications

The physicochemical properties of a molecule are crucial for its behavior in biological systems and its suitability as a research tool or potential therapeutic agent. Computational models can accurately predict these properties, saving time and resources compared to experimental measurements. researchgate.net

For this compound, key descriptors include:

pKa: The acid dissociation constant, which indicates the ionization state of the molecule at a given pH. The basicity of the amine group in this compound is a critical determinant of its interactions and solubility. Being an analog of pyridine (B92270), isoquinoline is a weak base. wikipedia.org

Various computational tools and web servers are available for the prediction of these properties, often employing quantitative structure-property relationship (QSPR) models. researchgate.net These models are built by correlating the structural features of a large set of compounds with their experimentally determined physicochemical properties.

Table 3: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Method | Significance in Research |

| pKa (most basic) | ~5.5-6.5 | Computational algorithms (e.g., ACD/Labs, MarvinSketch) | Influences solubility, receptor binding, and cellular uptake. |

| logP | ~2.0-2.5 | Computational algorithms (e.g., ClogP, Molinspiration) | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Computational algorithms | Relates to hydrogen bonding potential and transport properties. |

| Molecular Weight | 158.20 g/mol | Calculation from chemical formula | A fundamental property influencing various ADME characteristics. |

| Number of H-bond Donors | 1 | Structural analysis | Indicates potential for hydrogen bonding with biological targets. |

| Number of H-bond Acceptors | 2 | Structural analysis | Indicates potential for hydrogen bonding with biological targets. |

Biological and Pharmacological Research Applications of 8 Methylisoquinolin 7 Amine Derivatives in Vitro & Mechanistic Focus

In Vitro Biological Activity Screening and Hit Identification

The initial stages of drug discovery for novel chemical entities, such as derivatives of 8-methylisoquinolin-7-amine, involve comprehensive in vitro screening to identify "hits"—compounds that exhibit desired biological activity against a specific target or cell type. This process utilizes a battery of standardized assays to profile the compound's effects at the molecular and cellular levels.

Enzyme Inhibition and Activation Assays

The quinoline (B57606) and isoquinoline (B145761) scaffolds are recognized for their ability to interact with a variety of enzymes. Quinoline-based compounds, for instance, have been identified as inhibitors of enzymes that act on DNA, such as DNA methyltransferases. nih.gov Certain analogs featuring methylamine (B109427) or methylpiperazine additions demonstrate inhibitory potency in the low micromolar range against human DNMT1. nih.gov The proposed mechanism involves the intercalation of these compounds into the minor groove of DNA, which induces a conformational change in the enzyme, moving the catalytic domain away from its target. nih.gov

While specific enzyme inhibition data for this compound derivatives are not extensively documented, the general activity of the parent scaffold suggests potential for interaction with enzymes like kinases, proteases, or oxidoreductases. For example, polyamine analogs have been investigated as inhibitors of monoamine oxidases (MAOs), which are key enzymes in neurotransmitter metabolism and have been implicated in cancer. mdpi.com This highlights a potential avenue for research into isoquinoline derivatives.

Receptor Binding and Modulation Studies

Derivatives of the broader imidazoquinoline class are well-known for their potent activity as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govnih.gov These receptors are crucial components of the innate immune system, and their activation can trigger powerful immune responses. Structure-activity relationship (SAR) studies on these compounds have revealed that specific substitutions on the quinoline ring system are critical for potent agonistic activity. nih.gov Although distinct in structure, the shared quinoline core suggests that isoquinoline-amine derivatives could be explored for their potential to modulate immune receptors or other receptor systems, such as G-protein coupled receptors (GPCRs).

Cellular Assays (e.g., cytotoxicity, cell viability, target engagement)

Cellular assays are fundamental for determining the potential of a compound as a therapeutic agent, particularly in oncology. Studies on closely related quinoline derivatives have provided valuable insights into the cytotoxic potential of this structural class.

Research on a series of functionalized quinoline derivatives demonstrated their cytotoxic effects against the human epithelial colorectal carcinoma (Caco-2) cell line. brieflands.com Notably, an increase in cytotoxicity was observed as the functional groups on the quinoline core were modified. For example, 7-methyl-8-nitro-quinoline showed an IC50 value of 1.871 µM, while its derivative, 8-nitro-7-quinolinecarbaldehyde, exhibited significantly higher cytotoxicity with an IC50 of 0.535 µM. brieflands.com Conversely, the reduction of the nitro group to an amine in 8-amino-7-quinolinecarbaldehyde led to a decrease in cytotoxic activity. brieflands.com

In another study, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives was tested for antiproliferative activity against a panel of cancer cell lines. nih.gov These compounds, which share the core aminotetrahydroquinoline scaffold, showed significant activity, indicating the importance of the amine group for potent anticancer effects. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-methyl-8-nitro-quinoline | Caco-2 | 1.871 | brieflands.com |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.929 | brieflands.com |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.535 | brieflands.com |

Studies on Antimicrobial or Antifungal Properties in vitro

The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative of the 8-aminoisoquinoline (B1282671) core, is well-established for its potent antimicrobial properties. nih.gov Derivatives of 8-hydroxyquinoline have demonstrated significant inhibitory activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The parent compound, 8-hydroxyquinoline (8HQ), shows strong activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 3.44-13.78 μM. nih.gov

Furthermore, modifications to the quinoline ring, such as halogenation, can enhance activity against Gram-negative bacteria. nih.gov Spiroquinoline-indoline-dione derivatives have also been synthesized and evaluated for their antibacterial activity, with some compounds showing strong effects against Enterococcus faecalis and Staphylococcus aureus. nih.gov These findings suggest that the isoquinoline-amine scaffold is a promising starting point for the development of new antimicrobial agents.

| Compound | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria | 3.44 - 13.78 | nih.gov |

| Nitroxoline | Aeromonas hydrophila | 5.26 | nih.gov |

| Cloxyquin | Listeria monocytogenes | 5.57 | nih.gov |

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. By systematically modifying a lead scaffold, researchers can identify key structural features responsible for potency, selectivity, and other pharmacological properties.

Systemic Modification of the Isoquinoline Scaffold for Bioactivity Enhancement

SAR studies on quinoline and isoquinoline derivatives have revealed several key principles for enhancing bioactivity. For 8-aminoquinoline (B160924) derivatives investigated for antimalarial activity, the presence of a 6-methoxy group was found to enhance activity. who.int Conversely, the introduction of substituents at the 7-position of the quinoline ring generally leads to a loss of activity. who.int

In the context of cytotoxicity, the functional groups at positions 7 and 8 of the quinoline ring play a crucial role. As observed in studies on Caco-2 cells, the oxidation state and nature of the substituents dramatically alter the compound's potency. brieflands.com The conversion of a methyl group at C-7 to a carbaldehyde, alongside a nitro group at C-8, resulted in a more cytotoxic compound. brieflands.com However, the subsequent reduction of the C-8 nitro group to an amine decreased this activity, indicating a complex relationship between electron-donating/withdrawing groups and the biological effect. brieflands.com

Similarly, for 8-amino-tetrahydroquinoline derivatives, substitutions on the 8-amino group are critical. The identification of potent CXCR4 antagonists from this class highlights the (S)-5,6,7,8-tetrahydroquinolin-8-amine as a privileged scaffold for developing agents that can inhibit cancer progression. nih.gov These findings underscore the importance of systematic modification of the isoquinoline core to fine-tune biological activity for specific therapeutic applications.

Lack of Specific Research Data Precludes In-Depth Article on this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound "this compound" and its derivatives. While extensive research exists for the broader classes of quinolines, isoquinolines, and their various analogues, detailed in vitro biological and pharmacological studies, as well as mechanistic elucidations specifically pertaining to this compound, are not sufficiently present in publicly accessible research to construct a thorough and scientifically accurate article based on the requested detailed outline.

The initial search for information on this compound and its derivatives did not yield specific studies on its biological activity, structure-activity relationships, or mechanism of action. The available literature predominantly focuses on related but structurally distinct compounds such as 8-aminoquinolines, 8-hydroxyquinolines, and tetrahydroisoquinolines. These compounds, while sharing some structural motifs, possess different core heterocyclic systems or degrees of saturation, which significantly alters their biological profiles.

Further targeted searches for specific data points required by the article outline—including positional and substituent effects, key pharmacophoric elements, target identification, downstream signaling pathway analysis, biophysical interaction data, and lead optimization strategies for this compound derivatives—also failed to retrieve the necessary specific information. The general principles of these drug discovery and development stages are well-documented, but their specific application to this compound has not been detailed in the available scientific literature.

For instance, while there is extensive literature on the structure-activity relationships of 8-aminoquinolines as antimalarial agents, this information cannot be directly and accurately extrapolated to the isoquinoline scaffold of this compound. Similarly, while general biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for studying molecular interactions, no published studies were found that apply these techniques to this compound.

Due to the absence of specific and detailed research findings for this compound, it is not possible to generate the requested in-depth scientific article that adheres to the strict and detailed outline provided. The creation of such an article would necessitate speculation and the inclusion of information from related but distinct chemical entities, which would compromise the scientific accuracy and specificity of the content.

Therefore, until more specific research on this compound and its derivatives becomes available, a comprehensive and scientifically rigorous article as outlined cannot be produced.

Lead Optimization Strategies in Drug Discovery Research

Fragment-Based Drug Design (FBDD) and Fragment Growing

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD identifies low-molecular-weight compounds (fragments, typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target. These initial hits serve as starting points for optimization into more potent, lead-like molecules through various strategies, most notably fragment growing.

The isoquinoline core is an ideal template for FBDD. Researchers can create a library of simple, monosubstituted isoquinoline derivatives to screen against a target of interest, such as a protein kinase. In one such approach, termed 'merging by design,' a library of approximately 5,000 isoquinoline derivatives was synthesized, with each compound featuring a single substitution at one of the seven available positions on the isoquinoline ring. rsc.org Biochemical screening of these fragments can identify multiple "hits," each binding to a specific sub-pocket of the target protein.

Once a fragment hit is identified and its binding mode is confirmed, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, the "fragment growing" strategy is employed. This involves synthetically extending the fragment's structure to engage with adjacent pockets on the target's binding site, thereby forming additional favorable interactions and increasing binding affinity. For example, a research campaign targeting Rho-associated coiled-coil containing protein kinase (ROCK-I) began with the identification of an isoquinolin-1-amine fragment. researchgate.netnih.gov In the absence of an X-ray co-crystal structure, a fragment growth strategy was pursued by synthesizing a series of 6-substituted isoquinolin-1-amine derivatives. This systematic exploration led to the development of compounds with improved affinity and potency. researchgate.netnih.gov

Similarly, in the development of inhibitors for the HIV-1 integrase-LEDGF/p75 interaction, the 8-hydroxyquinoline scaffold was identified as a promising fragment. news-medical.net Initial fragment hits showed micromolar activity but also significant cytotoxicity. Through a process of fragment growing—involving diverse modifications at the C5 and C7 positions—potency was improved while cytotoxicity was reduced, ultimately yielding lead compounds with low micromolar efficacy in inhibiting viral replication. news-medical.net This iterative process of identifying a core fragment and synthetically elaborating its structure is the cornerstone of FBDD.

Design Principles for Improving Potency and Selectivity

A primary goal of medicinal chemistry is to optimize a lead compound's potency (its strength of interaction with the intended target) and selectivity (its ability to bind to the intended target over other, often closely related, proteins). For isoquinoline-based compounds, particularly kinase inhibitors, achieving selectivity can be challenging due to the highly conserved nature of the ATP-binding site across the human kinome.

Structure-activity relationship (SAR) studies are crucial for systematically mapping how chemical modifications affect biological activity. For instance, in the optimization of isoquinolin-1-amine based ROCK-I inhibitors, removing the basic center of the aminoisoquinoline was found to maintain a good pharmacokinetic profile while allowing for potency improvements. rsc.org Further modifications demonstrated that selectivity against other kinases, such as PKA, could be enhanced. rsc.org

Another example involves the development of HER2-selective kinase inhibitors. While many inhibitors target both EGFR and HER2, achieving selectivity for HER2 is a significant therapeutic goal. In one study, bioisosteric replacement of a quinoline moiety with an isoquinoline core in a series of quinazoline-based inhibitors led to a marked improvement in selectivity for HER2 over EGFR. nih.gov The isoquinoline derivatives exhibited a 7- to 12-fold enhancement in selectivity compared to the drug lapatinib (B449) in kinase assays and showed more potent inhibition of HER2 phosphorylation in cellular models. nih.gov

The table below illustrates hypothetical SAR data for a series of this compound derivatives targeting a generic kinase, based on principles observed in related isoquinoline inhibitor research.

| Compound | R1 (at 7-amino) | R2 (at C-1) | Kinase IC50 (nM) | Selectivity vs. Kinase B |

| 1 | H | H | 5,200 | 2-fold |

| 2 | Methyl | H | 2,100 | 5-fold |

| 3 | Cyclopropyl | H | 850 | 15-fold |

| 4 | Cyclopropyl | 4-Fluorophenyl | 75 | 50-fold |

| 5 | Cyclopropyl | 3-Aminopyridine | 25 | >100-fold |

This data demonstrates how systematic modifications—such as adding small alkyl groups to the amine and introducing substituted aryl rings at other positions—can explore specific pockets in the target binding site to significantly enhance both potency and selectivity.

Rational Approaches to Enhance Ligand-Target Residence Time

Beyond binding affinity (potency), the kinetic profile of a drug-target interaction is increasingly recognized as a critical determinant of in vivo efficacy. rsc.orgnih.govnih.gov Drug-target residence time (τ), the reciprocal of the dissociation rate constant (k_off), quantifies the duration a drug remains bound to its target. nih.gov A longer residence time can lead to a more sustained pharmacological effect, even after the drug's concentration in systemic circulation has decreased. nih.govnih.gov The optimization of this parameter is guided by the study of structure-kinetic relationships (SKR). nih.gov

Several rational strategies can be employed to prolong the residence time of a ligand like an this compound derivative:

Induced Fit and Conformational Rearrangement: Ligands that induce a slow conformational change in the target protein upon binding often exhibit slow dissociation rates. The energy required to reverse this structural rearrangement contributes to a higher activation barrier for dissociation. Designing isoquinoline derivatives that can access and stabilize a unique, inactive conformation of a kinase (e.g., a Type II inhibitor that binds to the DFG-out conformation) is a common strategy to achieve long residence times. researchgate.net

Displacement of Bound Water Molecules: Water molecules in a protein's binding site can have a significant impact on ligand binding kinetics. news-medical.net Designing a molecule that displaces structurally ordered, high-energy water molecules can lead to both thermodynamic and kinetic benefits. The entropic gain from releasing these water molecules can translate into a more stable drug-target complex with a lower k_off.

Formation of Covalent Bonds: An increasingly utilized strategy to achieve exceptionally long, or even irreversible, target engagement is the design of targeted covalent inhibitors (TCIs). nih.govcas.orgwikipedia.org This approach involves incorporating a mildly reactive functional group (a "warhead") onto the inhibitor scaffold. This warhead is designed to form a covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, serine, lysine) located near the binding site. nih.govcas.org For an this compound scaffold, one could envision incorporating a warhead like an acrylamide (B121943) or a vinyl sulfone group at a suitable position. Upon initial non-covalent binding, this group would be positioned to react with a nearby cysteine residue, permanently locking the inhibitor in place and resulting in an essentially infinite residence time. This strategy can also confer high selectivity, as the covalent interaction can only occur with targets that possess the specific nucleophilic residue in the correct orientation. wikipedia.org

Structural Simplification and Molecular Complexity Analysis in Design

While medicinal chemistry often involves increasing molecular complexity to enhance potency (as in fragment growing), there is also significant value in structural simplification and the analysis of molecular complexity. The goal is to identify the most efficient pharmacophore—the minimal structural unit required for activity—while optimizing drug-like properties such as solubility, permeability, and metabolic stability.

The isoquinoline core itself can be seen as the result of a conceptual simplification of more complex natural products that share this structural motif. In FBDD, the process inherently starts with a simple, low-complexity fragment. As the molecule is "grown," it is crucial to monitor its molecular properties to avoid "molecular obesity" and ensure it remains within a favorable physicochemical space (e.g., adhering to Lipinski's Rule of Five).

Decomposition algorithms can be used to break down known active molecules into their constituent fragments, helping to identify privileged scaffolds and key interacting moieties. drugdiscoverynews.com For instance, analyzing a database of successful kinase inhibitors might reveal that a substituted isoquinoline amine is a recurring, highly efficient fragment. This knowledge can then guide the design of new libraries focused on this core.

This approach ensures that increases in potency are achieved efficiently, where each added atom contributes significantly to binding affinity (a concept measured by ligand efficiency). By focusing on a simple, synthetically tractable core like this compound, chemists can systematically explore chemical space while maintaining control over molecular complexity, leading to the development of optimized drug candidates with a higher probability of clinical success.

Applications of 8 Methylisoquinolin 7 Amine in Broader Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. nih.gov The presence of both a reactive amino group and a modifiable aromatic system in 8-Methylisoquinolin-7-amine makes it a versatile building block for the construction of more complex molecular architectures. The amino group can readily undergo a variety of chemical transformations, including amidation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The isoquinoline ring system itself can be subjected to various synthetic modifications. For instance, the nitrogen atom in the ring can be quaternized, and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. This dual reactivity of the amino group and the isoquinoline core enables chemists to strategically build intricate molecules, including those with potential biological activity. While specific total syntheses employing this compound are not extensively documented, the general utility of aminoisoquinolines in the synthesis of bioactive compounds suggests its potential in this area. nih.gov

Precursor for Advanced Materials and Functional Molecules

Isoquinoline derivatives have been investigated for their applications in materials science, particularly in the development of polymers, conductive materials, and optical materials. amerigoscientific.com The ability to tailor the chemical structure of isoquinoline derivatives allows for the design of materials with specific electronic and photophysical properties. This compound, with its amino functionality, can serve as a monomer or a key intermediate in the synthesis of novel polymers. The amino group provides a site for polymerization reactions, such as polycondensation or polyaddition, leading to the formation of polyamides, polyimines, or other polymer architectures incorporating the rigid and planar isoquinoline unit.

Furthermore, the isoquinoline moiety is known to be a component of ligands used in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com These porous materials have shown promise in applications such as gas storage, catalysis, and drug delivery. The nitrogen and potentially other donor atoms in derivatives of this compound could coordinate with metal ions, leading to the formation of novel MOFs with tailored pore sizes and functionalities.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties of Resulting Material |

|---|---|---|

| Conductive Polymers | Monomer for polymerization | Enhanced charge transport, thermal stability |

| Optical Materials | Precursor for fluorescent dyes | High quantum yield, tunable emission spectra |

| Metal-Organic Frameworks | Ligand for metal coordination | Porosity, catalytic activity, gas sorption capacity |

Role in Ligand Design for Catalytic Systems

The design of chiral ligands is crucial for the development of efficient asymmetric catalysts. Compounds structurally similar to this compound, such as chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, have been successfully employed as ligands in metal-catalyzed asymmetric reactions. mdpi.com These ligands can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.

The nitrogen atom of the isoquinoline ring and the nitrogen of the amino group in this compound can act as a bidentate ligand, coordinating to transition metals such as rhodium, iridium, and ruthenium. The methyl group at the 8-position can provide steric hindrance that may enhance enantioselectivity in catalytic transformations. By modifying the amino group or the isoquinoline backbone, a library of ligands can be synthesized and screened for optimal performance in various catalytic applications, including asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. mdpi.com

Table 2: Performance of a Related Chiral Diamine Ligand in Asymmetric Transfer Hydrogenation Data based on a structurally similar compound, (R)-Me-CAMPY, a 2-methyl substituted 8-amino-5,6,7,8-tetrahydroquinoline derivative.

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [Cp*RhCl(R)-Me-CAMPY]Cl | >99 | 65 |

| 1-phenyl-3,4-dihydroisoquinoline | [Cp*RhCl(R)-Me-CAMPY]Cl | >99 | 58 |

Source: Adapted from research on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. mdpi.com

Development of Chemical Probes for Biological Research

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes in living systems. morressier.com The quinoline (B57606) and isoquinoline scaffolds have been recognized as valuable fluorophores due to their favorable photophysical properties. nih.govnih.gov Derivatives of these heterocyclic systems can exhibit strong fluorescence, and their emission properties can be sensitive to the local environment, making them suitable for use as sensors. nih.gov

This compound can serve as a platform for the development of novel chemical probes. The amino group can be functionalized with a recognition moiety that selectively binds to a specific analyte, such as a metal ion or a biomolecule. Upon binding, a change in the electronic properties of the fluorophore can occur, leading to a detectable change in the fluorescence intensity or wavelength. For example, isoquinoline-3-amine derivatives have been shown to exhibit fluorescent properties. nih.gov By analogy, derivatives of this compound could be designed to act as "turn-on" or "turn-off" fluorescent probes for various biological targets. The modular nature of this scaffold allows for the rational design of probes with tailored photophysical and biological properties. nih.gov

Table 3: Photophysical Properties of Selected Isoquinoline Derivatives Data for illustrative purposes based on known isoquinoline fluorophores.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 1-(isoquinolin-3-yl)azetidin-2-one | 323 | 391 | 0.963 |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 321 | 389 | 0.887 |

Source: Adapted from research on the fluorescent properties of novel isoquinoline derivatives. mdpi.com

Future Research Directions and Unexplored Avenues for 8 Methylisoquinolin 7 Amine

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery and chemical synthesis is a rapidly expanding field that holds immense promise for the future of 8-Methylisoquinolin-7-amine research. These computational tools can be leveraged to overcome challenges in traditional drug design and synthesis, potentially accelerating the development of novel therapeutics based on the isoquinoline (B145761) framework.

One of the primary applications of AI and ML is in the de novo design of molecules with desired pharmacological properties. For a compound like this compound, machine learning models could be trained on large datasets of known isoquinoline derivatives and their biological activities to predict potential therapeutic targets and design novel analogs with enhanced efficacy and selectivity. Techniques such as generative models and reinforcement learning are being used to explore vast chemical spaces and propose new molecular structures.

Exploration of Novel Bio-orthogonal Reactions

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net The development of novel bio-orthogonal reactions involving the this compound scaffold could open up new avenues for studying biological processes in real-time.

The unique chemical structure of this compound, with its reactive amine group and aromatic isoquinoline core, makes it a potential candidate for the development of new bio-orthogonal probes. nih.gov These probes could be used for a variety of applications, including the labeling and tracking of biomolecules within living cells. The design of such probes would need to consider factors such as reaction kinetics, stability, and the potential for the isoquinoline moiety to impart desirable properties, such as fluorescence.

Future research could focus on developing novel bio-orthogonal reactions that are specific to the functional groups present in this compound. This could involve exploring new types of cycloaddition reactions or developing novel ligation strategies. ru.nl The successful development of such reactions would provide powerful tools for chemical biologists to investigate complex biological systems with high precision.

Investigation of Allosteric Modulation Mechanisms

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.gov The isoquinoline scaffold has been identified as a promising framework for the design of allosteric modulators for various protein targets. researchgate.net

The potential of this compound as an allosteric modulator is an exciting and unexplored area of research. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to identify potential allosteric binding sites on various protein targets for this compound. nih.govmdpi.comacs.org These in silico approaches can help in prioritizing targets for experimental validation.

Once potential targets are identified, experimental studies will be crucial to validate the allosteric modulatory activity of this compound and its derivatives. This would involve developing assays to measure the effect of the compound on the binding and function of the orthosteric ligand. Understanding the structure-activity relationship (SAR) will be key to optimizing the potency and selectivity of these allosteric modulators.

Development of High-Throughput Screening Methodologies for New Biological Targets

High-throughput screening (HTS) is a powerful technology for identifying new drug candidates by rapidly screening large libraries of chemical compounds for their activity against a specific biological target. researchgate.netnih.govpharmasalmanac.com The development of novel HTS assays is essential for discovering new biological targets for this compound and for screening libraries of its derivatives.

Future efforts in this area could focus on designing and validating robust HTS assays tailored to the specific properties of the isoquinoline scaffold. nuvisan.comucsf.edu This could include both biochemical assays, which measure the direct interaction of the compound with a purified protein, and cell-based assays, which assess the effect of the compound on a cellular process. endocrine-abstracts.orgresearchgate.net

The miniaturization and automation of these assays will be critical for screening large compound libraries in a cost-effective and time-efficient manner. thermofisher.com The data generated from these screens can then be used to identify "hit" compounds that can be further optimized through medicinal chemistry efforts. The integration of HTS with other technologies, such as computational modeling and proteomics, can further enhance the efficiency of the drug discovery process.

Design of Multi-Target Directed Ligands Based on the Isoquinoline Core

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple targets, offering a promising therapeutic strategy for such complex diseases. nih.govfrontiersin.org The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govtandfonline.com

The design of MTDLs based on the this compound core represents a significant opportunity for future research. This approach involves the rational design of molecules that can simultaneously modulate the activity of two or more relevant biological targets. Computational methods can aid in the design of such molecules by predicting their binding to multiple targets. mdpi.com

The synthesis and biological evaluation of these designed MTDLs will be a critical step in this research direction. This will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and molecular biology. The development of successful MTDLs based on the this compound scaffold could lead to novel and more effective treatments for a range of complex diseases. nih.gov

Q & A

Basic: What are the standard protocols for synthesizing 8-Methylisoquinolin-7-amine in laboratory settings?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines with appropriate carbonyl precursors. Key steps include:

- Precursor Preparation : Use of 7-nitroisoquinoline derivatives as intermediates, followed by reduction to the amine group.

- Methylation : Selective methylation at the 8-position using methyl iodide or dimethyl sulfate under controlled pH (e.g., alkaline conditions).

- Safety Precautions : Due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure), handle in a fume hood with PPE (gloves, lab coat, goggles) and avoid skin contact .

- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Methodological Answer:

Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.

- High-Purity Standards : Recrystallize the compound and re-analyze via HPLC to rule out impurities .

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and match experimental peaks .

- Collaborative Analysis : Cross-check interpretations with independent labs to minimize bias .

Basic: What safety precautions are critical when handling this compound in experimental workflows?

Methodological Answer:

- GHS Compliance : Classified as acutely toxic (Category 4 for oral, dermal, inhalation). Use engineering controls (fume hoods) and avoid aerosol formation .

- Emergency Protocols : Maintain access to emergency eyewash stations and ensure labs are equipped with spill kits.

- Waste Management : Collect contaminated materials in sealed containers for hazardous waste disposal .

Advanced: What computational strategies are employed to predict the reactivity or binding affinity of this compound in drug discovery?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with binding free energy calculations (MM/PBSA) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes in physiological conditions .

Basic: Which analytical techniques are most reliable for quantifying this compound purity?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Spectroscopy : UV-Vis spectroscopy to confirm λmax and assess concentration via Beer-Lambert law.

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to verify purity ≥95% .